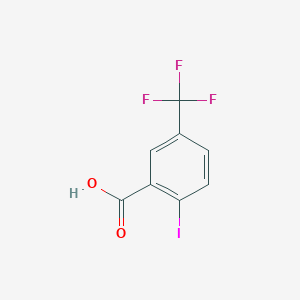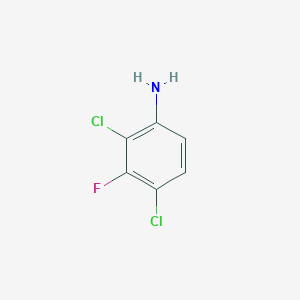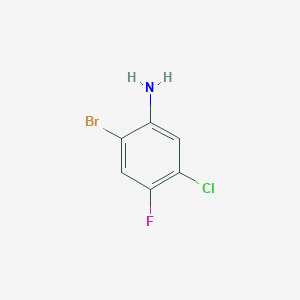![molecular formula C12H14Cl2N2O B079555 2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone CAS No. 70395-06-1](/img/structure/B79555.png)
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone
説明
- This compound is a derivative of aryl piperazine and has been investigated for various pharmacological activities. It is particularly notable in the context of medicinal chemistry due to its structural uniqueness and potential biological activities.
Synthesis Analysis
- The synthesis of similar compounds, including those with piperazine moieties, involves several steps like reductive amination and descriptor-based similarity studies. For instance, Bhosale et al. (2014) describe the synthesis of derivatives linked with aryl piperazine, which show considerable anti-dopaminergic and anti-serotonergic activity (Bhosale et al., 2014).
Molecular Structure Analysis
- The molecular structure of related compounds has been extensively characterized using various analytical techniques. For example, Yurttaş et al. (2014) synthesized derivatives and evaluated their anticancer activities, which involved molecular structure analysis (Yurttaş et al., 2014).
Chemical Reactions and Properties
- The chemical properties of such compounds are often explored through their reactions in different pharmacological and biological contexts. Mallikarjuna et al. (2014) synthesized derivatives for anticancer and antituberculosis studies, demonstrating the varied chemical reactions and biological interactions of these compounds (Mallikarjuna et al., 2014).
Physical Properties Analysis
- The physical properties, including crystalline structure and solubility, of similar compounds have been analyzed. For instance, Hartung et al. (2003) discussed the crystal structure of a compound with a piperazin-1-yl ethanone derivative, providing insights into its physical characteristics (Hartung et al., 2003).
Chemical Properties Analysis
- The chemical behavior, reactivity, and stability of such compounds are significant for their potential applications. Verma and Singh (2015) investigated the fluorescence and antimicrobial properties of 2-chloro-1,4-naphthoquinone derivatives, highlighting the chemical properties of these compounds (Verma & Singh, 2015).
科学的研究の応用
Arylpiperazine Derivatives and Their Applications
Arylpiperazine derivatives, including compounds related to "2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone," have been explored for their therapeutic potential in treating mental health disorders such as depression, psychosis, and anxiety. These compounds undergo extensive metabolism, including N-dealkylation to form 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects. This metabolism plays a significant role in their pharmacological actions, offering a basis for understanding their therapeutic applications (Caccia, 2007).
Piperazine Derivatives as Therapeutic Agents
Piperazine, a core structure in compounds like "2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone," is integral in the design of drugs for various therapeutic uses. These include antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory applications. The flexibility of the piperazine scaffold allows for the discovery of drug-like elements that can be tailored for specific diseases. This versatility underscores the compound's significance in drug discovery and development (Rathi et al., 2016).
Anti-Mycobacterial Activity
Specific arylpiperazine derivatives, including those related to "2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone," have shown promising anti-mycobacterial activity, particularly against Mycobacterium tuberculosis. These compounds, serving as essential building blocks, have been reported for their potent activity against multidrug-resistant and extremely drug-resistant strains of tuberculosis, highlighting their potential as cost-effective anti-mycobacterial agents (Girase et al., 2020).
Environmental Impact
Beyond therapeutic applications, derivatives of chlorophenylpiperazine, a related class to "2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone," have been evaluated for their environmental impact, particularly in aquatic environments. These compounds exert moderate toxic effects on mammalian and aquatic life, with varying degrees of persistence depending on environmental conditions. This review highlights the need for careful consideration of the environmental footprint of such chemical compounds (Krijgsheld & Gen, 1986).
特性
IUPAC Name |
2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-12(17)16-6-4-15(5-7-16)11-3-1-2-10(14)8-11/h1-3,8H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKHLFPLCZFMFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400146 | |
| Record name | 2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | |
CAS RN |
70395-06-1 | |
| Record name | 2-chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



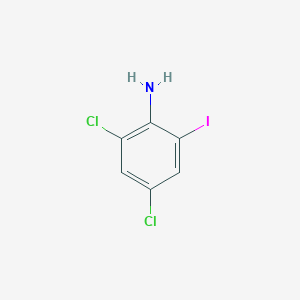
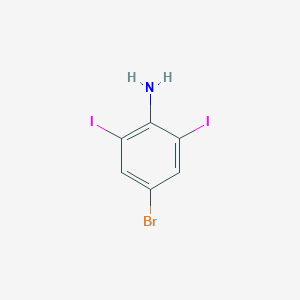
![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)





